2-Phenyl-1,3-benzothiazole-6-carboxylic acid

Übersicht

Beschreibung

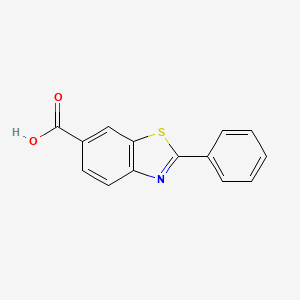

2-Phenyl-1,3-benzothiazole-6-carboxylic acid is a benzothiazole derivative characterized by a phenyl group attached to the 2-position of the benzothiazole ring and a carboxylic acid group at the 6-position

Wirkmechanismus

Target of Action

The primary targets of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid are a variety of enzymes and proteins. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biochemical pathways and cellular functions.

Mode of Action

This compound interacts with its targets by inhibiting their function . This inhibition disrupts the normal biochemical pathways and leads to changes in the cellular environment. For instance, it can inhibit the formation of K1 capsule in uropathogenic Escherichia coli .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, it can inhibit the synthesis of prostaglandins, which are derived from arachidonic acid . It can also disrupt the function of DNA gyrase, an enzyme involved in DNA replication .

Result of Action

The inhibition of the compound’s targets leads to a variety of molecular and cellular effects. For instance, it has been shown to have antibacterial activity, potentially by inhibiting the formation of K1 capsule in uropathogenic Escherichia coli . It also has the potential to display anti-inflammatory activity by inhibiting the biosynthesis of prostaglandins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid typically involves the cyclization of 2-aminobenzenethiol with phenacyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate thioamide, which then cyclizes to form the benzothiazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and pH.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenyl-1,3-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to oxidize the compound to its corresponding carboxylic acid derivatives.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of this compound derivatives.

Reduction: Formation of 2-Phenyl-1,3-benzothiazole-6-hydroxy derivatives.

Substitution: Formation of alkylated derivatives of the benzothiazole ring.

Wissenschaftliche Forschungsanwendungen

2-Phenyl-1,3-benzothiazole-6-carboxylic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

Industry: Utilized in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Benzothiazole-6-carboxylic acid

2-Phenylbenzothiazole

N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

2-Phenyl-1,3-benzothiazole-6-carboxylic acid (PBCA) is a compound of notable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₉NO₂S

- Molecular Weight : 255.29 g/mol

- Structure : The compound features a benzothiazole core, which consists of a benzene ring fused to a thiazole ring, with a carboxylic acid group at the 6-position.

Anticancer Activity

Research indicates that PBCA and its derivatives exhibit significant anticancer properties. Various studies have demonstrated its potential to inhibit tumor growth and induce cytotoxic effects against cancer cell lines.

- Case Study 1 : In vitro studies have shown that PBCA derivatives possess activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds were found to induce apoptosis in a dose-dependent manner .

- Case Study 2 : A study reported that specific PBCA derivatives demonstrated IC₅₀ values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents .

Antimicrobial Activity

PBCA has also been evaluated for its antimicrobial properties. Research has shown effectiveness against various pathogens, including bacteria and fungi.

- Study Findings : In one study, PBCA derivatives were tested against Candida albicans, Staphylococcus aureus, and Escherichia coli, showing promising results in inhibiting microbial growth .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes.

- Research Insight : Certain derivatives of PBCA showed selective COX-2 inhibition with a COX-2/COX-1 ratio indicating potential for developing anti-inflammatory drugs .

The biological activity of PBCA is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : PBCA binds to active sites of enzymes, blocking substrate access and disrupting metabolic pathways.

- Cell Membrane Interaction : The compound may disrupt cellular membranes, leading to cell death.

- Apoptosis Induction : PBCA derivatives have been shown to activate apoptotic pathways in cancer cells, enhancing their cytotoxicity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Methylbenzothiazole | Structure | Lacks carboxylic acid; used in dyes |

| Benzothiazole | Structure | Parent compound; less biologically active |

| 2-(4-Chlorophenyl)benzothiazole | Structure | Chlorine substitution enhances activity |

The presence of the carboxylic acid group in PBCA significantly contributes to its biological activity compared to structurally similar compounds.

Research Findings Summary

Recent studies have highlighted the following key findings regarding PBCA:

- Cytotoxicity : Derivatives exhibit IC₅₀ values ranging from low micromolar to sub-micromolar concentrations against various cancer cell lines .

- Antimicrobial Efficacy : Compounds show significant inhibition against pathogenic microbes, outperforming standard antibiotics in some cases .

- Anti-inflammatory Potential : Selective inhibition of COX enzymes suggests therapeutic applications in inflammatory diseases .

Eigenschaften

IUPAC Name |

2-phenyl-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c16-14(17)10-6-7-11-12(8-10)18-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBZYLZMYNBQLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347353 | |

| Record name | 2-Phenyl-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19989-69-6 | |

| Record name | 2-Phenyl-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.